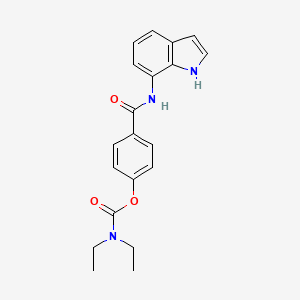
NAB-14
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NAB-14は、GluN2CおよびGluN2D受容体の非競合的アンタゴニストとして作用する強力で選択的な化学化合物です。GluN1/GluN2Dに対して580ナノモルのIC50値を持ち、高い効力を示しています。this compoundは、GluN2AおよびGluN2Bと比較して、組換えGluN2CおよびGluN2Dに対して800倍以上の顕著な選択性を示します。 さらに、this compoundは血液脳関門を効果的に透過する能力を持っています .
準備方法
合成経路と反応条件
NAB-14の合成には、中間体の調製とその後の特定の条件下での反応を含む、複数のステップが含まれます。詳細な合成経路と反応条件は、機密情報であり、公表されていません。 合成には、高純度と高収率を達成するために、反応パラメータの精密な制御が必要であることが知られています .
工業生産方法
This compoundは、高度な合成技術を用いて工業規模で生産されます。生産プロセスには、最終製品の一貫性と純度を確保するために、特殊な機器と厳格な品質管理対策の使用が含まれます。 この化合物は、研究開発の需要を満たすために、通常、バルク量で合成されます .
化学反応の分析
反応の種類
NAB-14は、以下を含むさまざまな化学反応を受けます。
酸化: this compoundは、特定の条件下で酸化されて、酸化誘導体を形成する可能性があります。
還元: この化合物は、還元されて、還元型を生成する可能性があります。
置換: this compoundは、特定の官能基が他の官能基に置き換えられる置換反応に関与する可能性があります。
一般的な試薬と条件
This compoundを含む反応で使用される一般的な試薬には、酸化剤、還元剤、およびさまざまな触媒が含まれます。 反応条件(温度、圧力、溶媒など)は、目的の生成物を高い効率で得られるように最適化されています .
生成される主要な生成物
This compoundの反応から生成される主要な生成物は、反応の種類と使用される特定の条件によって異なります。 たとえば、酸化反応は酸化誘導体を生成する可能性があり、一方、置換反応は置換アナログを生成する可能性があります .
科学研究への応用
This compoundは、以下を含む幅広い科学研究への応用を持っています。
化学: this compoundは、GluN2CおよびGluN2D受容体の特性と機能を研究するための研究ツールとして使用されています。
生物学: この化合物は、さまざまな生理学的プロセスにおけるGluN2CおよびGluN2D受容体の役割を調べるための生物学的調査で使用されています。
医学: this compoundは、神経学的疾患における潜在的な治療的応用を探求するための前臨床研究で使用されています。
科学的研究の応用
NAB-14 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a research tool to study the properties and functions of GluN2C and GluN2D receptors.
Biology: The compound is employed in biological studies to investigate the role of GluN2C and GluN2D receptors in various physiological processes.
Medicine: this compound is used in preclinical research to explore its potential therapeutic applications in neurological disorders.
Industry: The compound is utilized in the development of new drugs and therapeutic agents targeting GluN2C and GluN2D receptors
作用機序
NAB-14は、GluN2CおよびGluN2D受容体の非競合的アンタゴニストとして作用することで、その効果を発揮します。それはこれらの受容体に結合し、それらの活性を阻害することにより、関与するシグナル伝達経路を調節します。this compoundの分子標的は、N-メチル-D-アスパラギン酸(NMDA)受容体のGluN2CおよびGluN2Dサブユニットです。 これらの受容体を阻害することにより、this compoundはさまざまな生理学的および病理学的プロセスに影響を与える可能性があります .
類似化合物との比較
類似化合物
NAB-15: 同様の特性を持つGluN2CおよびGluN2D受容体の別の非競合的アンタゴニスト。
NAB-16: GluN2CおよびGluN2D受容体に対して同等の選択性と効力を示す化合物。
NAB-17: 同様の薬理学的効果を示しますが、薬物動態特性が異なります。
NAB-14の独自性
This compoundは、GluN2CおよびGluN2D受容体に対する高い選択性と効力によって特徴付けられます。 それはまた、血液脳関門を効果的に透過する能力を持っており、神経科学と薬理学の研究に貴重なツールとなっています .
生物活性
NAB-14, chemically known as 4-((1H-Indol-7-yl)carbamoyl)phenyl diethylcarbamate, is a small molecule classified as a negative allosteric modulator (NAM) specific to N-methyl-D-aspartate (NMDA) receptors containing the GluN2C and GluN2D subunits. This compound has garnered significant interest due to its selective inhibition of these receptor subtypes, which play critical roles in excitatory neurotransmission and are implicated in various neurological disorders.
This compound functions primarily through non-competitive inhibition of NMDA receptors. It binds to sites distinct from the glutamate binding sites, leading to a reduction in receptor activity when glutamate and glycine are present. This mechanism is particularly relevant for understanding how this compound can modulate synaptic transmission and plasticity in the brain.
Key Characteristics:
- Selectivity: this compound exhibits over 800-fold selectivity for GluN2C/GluN2D over GluN2A/GluN2B.
- IC50 Value: Approximately 580 nM at recombinant GluN1/GluN2D receptors expressed in mammalian cells .
- Effect on Synaptic Transmission: this compound selectively inhibits synaptic currents mediated by GluN2D-containing receptors in rat subthalamic neurons and mouse hippocampal interneurons, with no significant effect on hippocampal pyramidal neurons that do not express these subunits .
Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound, particularly in conditions characterized by excessive glutamatergic activity, such as schizophrenia and neurodegenerative diseases. The compound's ability to selectively modulate GluN2C/2D-containing NMDA receptors makes it a valuable tool for exploring the physiological roles of these receptors.
Table 1: Summary of this compound Biological Activity
| Property | Value |
|---|---|
| Selectivity | >800-fold for GluN2C/D over GluN2A/B |
| IC50 | 580 nM |
| Target Receptors | GluN2C, GluN2D |
| Inhibition Type | Non-competitive |
| Effects on Neurons | Inhibits synaptic currents in interneurons but not pyramidal neurons |
Case Studies
Research involving this compound has demonstrated its efficacy in modulating synaptic transmission in specific neuronal populations. For example, a study investigated the effects of this compound on synaptic activity in cultured neurons expressing GluN2C and GluN2D subunits. The findings showed that this compound effectively reduced excitatory postsynaptic currents (EPSCs) specifically in interneurons, suggesting its potential role in regulating neuronal excitability and plasticity.
Example Case Study: Synaptic Modulation
In a controlled experiment, researchers applied varying concentrations of this compound to hippocampal interneurons. The results indicated a dose-dependent reduction in EPSCs, confirming its role as a negative allosteric modulator at clinically relevant concentrations.
Implications for Neurological Disorders
The selective inhibition of GluN2C and GluN2D subunits by this compound opens avenues for therapeutic interventions in neurological disorders where glutamate signaling is dysregulated. Its ability to fine-tune NMDA receptor activity may help mitigate symptoms associated with conditions such as:
- Schizophrenia: Excessive glutamatergic transmission is often linked to the pathophysiology of schizophrenia.
- Alzheimer's Disease: Modulating NMDA receptor activity could potentially improve cognitive function and memory retention.
Future Directions
Further research is necessary to explore the full therapeutic potential of this compound. Ongoing studies should focus on:
- Long-term effects of this compound on synaptic plasticity.
- Behavioral outcomes in animal models of neurological disorders.
- Potential side effects associated with prolonged use.
特性
IUPAC Name |
[4-(1H-indol-7-ylcarbamoyl)phenyl] N,N-diethylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-3-23(4-2)20(25)26-16-10-8-15(9-11-16)19(24)22-17-7-5-6-14-12-13-21-18(14)17/h5-13,21H,3-4H2,1-2H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGIKJOMEYPSIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













